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Compound of Interest

Compound Name: KBP-7018 hydrochloride

Cat. No.: B608311 Get Quote

An In-depth Guide to the Physicochemical Properties, Mechanism of Action, and Preclinical

Pharmacokinetics of a Novel Tyrosine Kinase Inhibitor

This technical document provides a comprehensive overview of KBP-7018 hydrochloride, a

potent tyrosine kinase inhibitor with significant therapeutic potential. Tailored for researchers,

scientists, and professionals in drug development, this guide details the compound's core

molecular attributes, its targeted signaling pathways, and a summary of key preclinical

experimental data and protocols.

Core Molecular and Physicochemical Data
KBP-7018 hydrochloride is a selective inhibitor targeting key fibrotic kinases. Its fundamental

properties are summarized below.
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Property Value Citation

Chemical Formula C₃₁H₃₁ClN₄O₅ [1][2]

Molecular Weight 575.06 g/mol [1][3]

CAS Number 1613437-67-4 [1][2]

IUPAC Name

Methyl (Z)-3-(((1-(2-

morpholinoacetyl)indolin-5-

yl)amino)

(phenyl)methylene)-2-

oxoindoline-6-carboxylate

Hydrochloride

[1]

Mechanism of Action and Signaling Pathway
KBP-7018 functions as a multi-kinase inhibitor, demonstrating potent inhibitory effects against

receptor tyrosine kinases (RTKs) implicated in fibrotic diseases. Its primary targets include c-

KIT, platelet-derived growth factor receptor (PDGFR), and the RET receptor. By blocking the

ATP-binding sites of these intracellular kinase domains, KBP-7018 prevents their

autophosphorylation and the subsequent activation of downstream signaling cascades that

drive cellular proliferation and fibrosis.
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Figure 1: KBP-7018 Mechanism of Action

Preclinical Pharmacokinetic and In Vitro Data
A summary of the key preclinical pharmacokinetic and in vitro parameters for KBP-7018 is

presented below. These data highlight the compound's activity and disposition across various

preclinical models.

In Vitro Kinase Inhibitory Activity
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Target Kinase IC₅₀ (nM) Citation

c-KIT 10 [3][4]

PDGFR 7.6 [3][4]

RET 25 [3][4]

PDGFRα 26 [3]

PDGFRβ 34 [3]

In Vivo Pharmacokinetic Parameters

Species
Systemic
Clearance
(CL)

Volume of
Distribution
(Vss)

Tmax
(hours)

Bioavailabil
ity

Citation

Rodents &

Monkeys

<30% of

hepatic blood

flow

1.51 - 4.65

L/kg
0.25 - 6 21% - 68% [1]

Dogs High
1.51 - 4.65

L/kg
0.25 - 6 21% - 68% [1]

In Vitro Permeability and Protein Binding
Assay Result Citation

Caco-2 Permeability (Papp, A

to B)
0.43 x 10⁻⁶ cm/s (at 2 µM) [2]

Plasma Protein Binding
~99% (human and animal

plasma)
[2]

Key Experimental Protocols
Detailed methodologies for the characterization of KBP-7018 are crucial for the replication and

extension of these findings.

Protocol 1: Caco-2 Cell Permeability Assay
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This assay is designed to predict intestinal absorption of a compound by measuring its

transport across a monolayer of human colon carcinoma (Caco-2) cells.
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Figure 2: Caco-2 Permeability Assay Workflow

Methodology:

Cell Culture: Human colon carcinoma (Caco-2) cells are seeded onto Transwell inserts and

cultured for approximately 21 days to allow for differentiation into a confluent monolayer.[2]

Experiment Setup: The permeability of KBP-7018 is assessed in both the apical-to-

basolateral (A to B) and basolateral-to-apical (B to A) directions. The compound is added to

the donor chamber at concentrations of 2 µM and 20 µM.[2]

Sampling: Aliquots are collected from the receiver chamber at specified time points.

Analysis: The concentration of KBP-7018 in the collected samples is quantified using liquid

chromatography-tandem mass spectrometry (LC-MS/MS).[3]

Calculation: The apparent permeability coefficient (Papp) is calculated based on the rate of

appearance of the compound in the receiver chamber.[2]

Protocol 2: Plasma Protein Binding by Equilibrium
Dialysis
This method determines the extent to which a drug binds to plasma proteins, which can

significantly influence its pharmacokinetic properties.

Methodology:

Apparatus Setup: An equilibrium dialysis apparatus is used, with a semi-permeable

membrane separating a plasma-containing chamber from a buffer-containing chamber.

Drug Incubation: KBP-7018 is added to the plasma chamber at concentrations of 2 µM and

20 µM.[2]

Equilibration: The apparatus is incubated to allow the unbound drug to diffuse across the

membrane until equilibrium is reached.

Sampling: Samples are taken from both the plasma and buffer chambers.
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Analysis: The total drug concentration in the plasma chamber (Ct) and the free drug

concentration in the buffer chamber (Cu) are measured by LC-MS/MS.[2]

Calculation: The percentage of plasma protein binding (PPB) is calculated using the formula:

PPB % = [(Ct - Cu) / Ct] x 100.[2]

Protocol 3: Microsomal Stability Assay
This in vitro assay evaluates the metabolic stability of a compound in the presence of liver

microsomes, providing an indication of its hepatic clearance.

Methodology:

Reaction Mixture: An incubation mixture is prepared containing liver microsomes (e.g., from

human, mouse, rat, dog, monkey), NADPH as a cofactor, and a phosphate buffer (pH 7.4).[3]

Initiation: The reaction is initiated by adding KBP-7018 (e.g., at 10 µM) to the pre-warmed

mixture.[3]

Sampling and Quenching: Aliquots are taken at various time points and the metabolic

reaction is quenched, typically by adding a cold organic solvent like methanol containing an

internal standard.[3]

Analysis: The remaining concentration of KBP-7018 at each time point is determined by LC-

MS/MS.[3]

Data Interpretation: The rate of disappearance of the parent compound is used to calculate

parameters such as the in vitro half-life and intrinsic clearance.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/26273193/
https://pubmed.ncbi.nlm.nih.gov/26273193/
https://pubmed.ncbi.nlm.nih.gov/26273193/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4532346/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4532346/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4532346/
https://www.dovepress.com/article/download/22967
https://www.medchemexpress.com/kbp-7018.html
https://www.researchgate.net/publication/281056572_Characterization_of_preclinical_in_vitro_and_in_vivo_pharmacokinetics_properties_for_KBP-7018_a_new_tyrosine_kinase_inhibitor_candidate_for_treatment_of_idiopathic_pulmonary_fibrosis
https://www.benchchem.com/product/b608311#kbp-7018-hydrochloride-molecular-weight-and-formula
https://www.benchchem.com/product/b608311#kbp-7018-hydrochloride-molecular-weight-and-formula
https://www.benchchem.com/product/b608311#kbp-7018-hydrochloride-molecular-weight-and-formula
https://www.benchchem.com/product/b608311#kbp-7018-hydrochloride-molecular-weight-and-formula
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b608311?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608311?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

